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molecular formula C8H8ClNO3 B025548 2-(2-Chloro-6-nitrophenyl)ethanol CAS No. 102493-68-5

2-(2-Chloro-6-nitrophenyl)ethanol

Cat. No. B025548
M. Wt: 201.61 g/mol
InChI Key: FLKQZNFLWOPRFX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05399553

Procedure details

2.26 g (59.8 mmol) of sodium borohydride was added to 7 ml of tetrahydrofuran, and while cooling on ice, 15 ml of tetrahydrofuran solution containing 6.78 g (31.5 mmol) of the compound (137) obtained above was dropped to the solution through 20 minutes. Then, 15 ml of tetrahydrofuran solution containing 10 ml of borontrifluoride-ether complex was dropped to the solution through 10 minutes, and after stirring for 30 minutes as was, the solution was stirred for 1 hour at room temperature. To 130 ml of water containing 9.6 g of sodium hydrogen carbonate and 170 ml of methylene chloride, the reaction solution was added slowly, and the obtained solution was stirred overnight at room temperature. The organic layer was separated, and after drying over magnesium sulfate, the solvent was removed by distillation. To the residue, n-hexane was added to crystallize, and the crystals were filtered off and washed with n-hexane to obtain 5.43 g of the subject compound (138) in a 86% yield.
Quantity
2.26 g
Type
reactant
Reaction Step One
Quantity
7 mL
Type
reactant
Reaction Step One
Quantity
15 mL
Type
reactant
Reaction Step Two
Quantity
6.78 g
Type
reactant
Reaction Step Three
Quantity
15 mL
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
170 mL
Type
solvent
Reaction Step Five
Name
Quantity
130 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[BH4-].[Na+].O1CCCC1.[Cl:8][C:9]1[CH:14]=[CH:13][CH:12]=[C:11]([N+:15]([O-:17])=[O:16])[C:10]=1[CH2:18][C:19](O)=[O:20].C(=O)([O-])O.[Na+]>C(Cl)Cl.O>[Cl:8][C:9]1[C:10]([CH2:18][CH2:19][OH:20])=[C:11]([N+:15]([O-:17])=[O:16])[CH:12]=[CH:13][CH:14]=1 |f:0.1,4.5|

Inputs

Step One
Name
Quantity
2.26 g
Type
reactant
Smiles
[BH4-].[Na+]
Name
Quantity
7 mL
Type
reactant
Smiles
O1CCCC1
Step Two
Name
Quantity
15 mL
Type
reactant
Smiles
O1CCCC1
Step Three
Name
Quantity
6.78 g
Type
reactant
Smiles
ClC1=C(C(=CC=C1)[N+](=O)[O-])CC(=O)O
Step Four
Name
Quantity
15 mL
Type
reactant
Smiles
O1CCCC1
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(O)([O-])=O.[Na+]
Name
Quantity
170 mL
Type
solvent
Smiles
C(Cl)Cl
Name
Quantity
130 mL
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
after stirring for 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
obtained
ADDITION
Type
ADDITION
Details
above was dropped to the solution through 20 minutes
Duration
20 min
ADDITION
Type
ADDITION
Details
was dropped to the solution through 10 minutes
Duration
10 min
STIRRING
Type
STIRRING
Details
the solution was stirred for 1 hour at room temperature
Duration
1 h
STIRRING
Type
STIRRING
Details
the obtained solution was stirred overnight at room temperature
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
The organic layer was separated
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
after drying over magnesium sulfate
CUSTOM
Type
CUSTOM
Details
the solvent was removed by distillation
ADDITION
Type
ADDITION
Details
To the residue, n-hexane was added
CUSTOM
Type
CUSTOM
Details
to crystallize
FILTRATION
Type
FILTRATION
Details
the crystals were filtered off
WASH
Type
WASH
Details
washed with n-hexane

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
ClC=1C(=C(C=CC1)[N+](=O)[O-])CCO
Measurements
Type Value Analysis
AMOUNT: MASS 5.43 g
YIELD: PERCENTYIELD 86%
YIELD: CALCULATEDPERCENTYIELD 85.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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